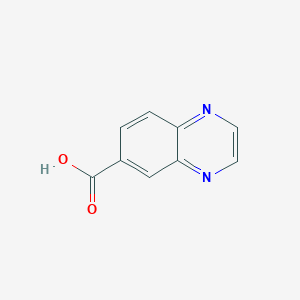

Quinoxaline-6-carboxylic acid

Übersicht

Beschreibung

Quinoxaline-6-carboxylic Acid is an intermediate used in the production of antiprotozoal agents . It is a quinoxaline derivative .

Synthesis Analysis

The synthesis of quinoxaline has been extensively studied for the last two decades. A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . A series of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives were synthesized and evaluated for their biological activities .Molecular Structure Analysis

Quinoxaline-6-carboxylic acid is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings .Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Quinoxaline-6-carboxylic acid was synthesized from quinoxaline-6-carboxylic acid methyl ester .Physical And Chemical Properties Analysis

Quinoxaline-6-carboxylic acid has a molecular weight of 174.16 g/mol. It is a weak base and can form salts with acids . It is vulnerable to tautomerization in its reduced form under alkaline conditions .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

Quinoxaline derivatives have been extensively utilized in the design and development of bioactive molecules. Due to the compound’s inherent physicochemical properties, it serves as a crucial scaffold in medicinal chemistry. Researchers leverage quinoxaline-6-carboxylic acid to create compounds with potential therapeutic effects, including antiviral, antibacterial, and anticancer activities .

Development of Dyes and Pigments

The structural framework of quinoxaline-6-carboxylic acid allows for the synthesis of dyes and pigments. These dyes find applications in textile manufacturing, ink production, and as biological stains in microscopy. The compound’s ability to conjugate with various functional groups makes it a valuable entity in colorant chemistry .

Fluorescent Materials

In the field of fluorescence, quinoxaline-6-carboxylic acid is used to develop fluorescent materials. These materials are crucial in bioimaging and diagnostics, serving as markers for visualization in complex biological systems. The compound’s fluorescence properties also make it suitable for use in sensors and detection systems .

Electroluminescent Materials

Quinoxaline-6-carboxylic acid contributes to the creation of electroluminescent materials. These materials are key components in the manufacturing of OLEDs (Organic Light Emitting Diodes) used in display technology and lighting systems. The compound’s electroluminescent efficiency enhances the performance of these devices .

Organic Sensitizers for Solar Cells

The compound is also employed as an organic sensitizer in solar cell applications. Its strong light-absorbing properties and ability to transfer electrons efficiently make it an excellent candidate for dye-sensitized solar cells (DSSCs), contributing to the advancement of renewable energy technologies .

Polymeric Optoelectronic Materials

In optoelectronics, quinoxaline-6-carboxylic acid is used to develop polymeric materials with desirable electronic properties. These polymers are used in the production of photovoltaic cells, light-emitting diodes, and transistors. The compound’s role in polymer chemistry is pivotal for the evolution of flexible electronics .

Chemical Sensors

Quinoxaline-6-carboxylic acid derivatives are integral in the design of chemical sensors. These sensors can detect the presence of various substances, including gases, ions, and organic compounds. The compound’s reactivity and ability to form stable complexes are exploited in sensor technology .

Nucleic Acid Research

Lastly, quinoxaline-6-carboxylic acid finds application in nucleic acid research. It is used in the study of DNA and RNA structures and functions. The compound’s interaction with nucleic acids aids in understanding genetic expression and regulation, which is fundamental in genomics and molecular biology .

Wirkmechanismus

Target of Action

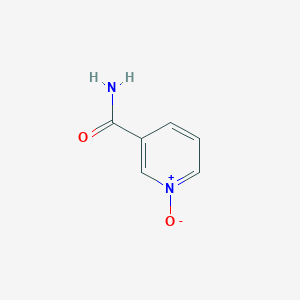

Quinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound . It is used as an intermediate in the production of antiprotozoal agents

Mode of Action

Quinoxaline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . They are known to cause DNA damage , and their modes of action include the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and acting as bioreductive agents .

Biochemical Pathways

Quinoxaline derivatives are known to interact with many targets, receptors, or microorganisms .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is considered to be bbb permeant .

Result of Action

Quinoxaline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .

Safety and Hazards

Zukünftige Richtungen

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future. Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . Synthesis of quinoxalines using lanthanides as a catalyst should be explored as a green chemistry approach .

Eigenschaften

IUPAC Name |

quinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQDBVXRYDEWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350155 | |

| Record name | Quinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxaline-6-carboxylic acid | |

CAS RN |

6925-00-4 | |

| Record name | Quinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

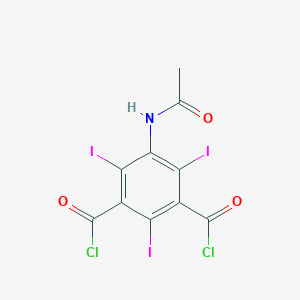

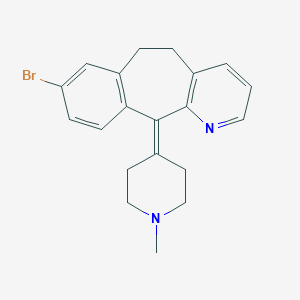

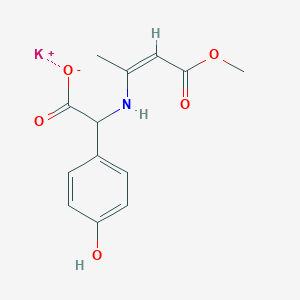

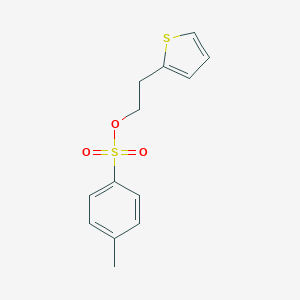

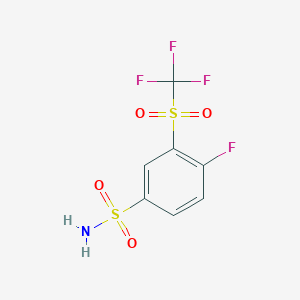

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q & A

Q1: What are the structural characteristics of quinoxaline-6-carboxylic acid derivatives and their applications in polymer synthesis?

A1: Quinoxaline-6-carboxylic acid derivatives typically possess a quinoxaline ring system with a carboxylic acid group at the 6th position, often functionalized with various substituents. These compounds serve as valuable building blocks for synthesizing high-performance polymers. For instance, 2,3-bis(4-aminophenyl)quinoxaline-6-carboxylic acid (compound 5) and 2,3-bis[4-(4-aminophenoxy)phenyl]quinoxaline-6-carboxylic acid (compound 9) act as AB2 monomers in hyperbranched aromatic polyamide synthesis via the Yamazaki reaction [].

Q2: How do the structural variations within quinoxaline-6-carboxylic acid-based polymers influence their properties and potential applications?

A2: Structural modifications significantly impact the properties of the resulting polymers. For example, incorporating a p-phenyloxy spacer between the quinoxaline and p-aminophenyl segments in compound 9, compared to compound 5, leads to significant differences in the solubility and reactivity of the derived hyperbranched polyamides []. Specifically, the polyamide derived from compound 9 (designated as III) shows limited solubility in polar aprotic solvents compared to the polyamide derived from compound 5 (designated as II), which readily dissolves in these solvents [].

Q3: What are the analytical techniques used to characterize and monitor the polymerization reactions involving quinoxaline-6-carboxylic acid derivatives?

A3: Researchers employ various techniques to study the polymerization of quinoxaline-6-carboxylic acid derivatives. Fourier transform infrared (FT-IR) spectroscopy is critical for monitoring the polymerization progress and confirming the formation of desired functional groups [, ]. Gel-permeation chromatography (GPC) provides insights into the molecular weight distribution of the synthesized polymers, offering crucial information about the polymerization process []. These methods help researchers optimize reaction conditions for desired polymer properties and molecular weights.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)

![tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B30743.png)

![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)